molecular formula C5H6O4 B1195074 4,5-Dioxopentanoic acid CAS No. 5976-90-9

4,5-Dioxopentanoic acid

Cat. No. B1195074
CAS RN: 5976-90-9
M. Wt: 130.1 g/mol
InChI Key: YHUFRVYVNKGICT-UHFFFAOYSA-N
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Description

4,5-Dioxopentanoic acid is a dioxo monocarboxylic acid consisting of a valeric acid core with the two oxo groups at the 4- and 5-positions . It is also known as 4,5-Dioxopentanoate and 4-oxoglutarate semialdehyde .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved through the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles . The structures of these newly synthesized compounds were determined from the FT-IR, 1H and 13C NMR spectroscopic data and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound consists of a valeric acid core with the two oxo groups at the 4- and 5-positions . The formula is C5H6O4, with a net charge of 0, an average mass of 130.09874, and a monoisotopic mass of 130.02661 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C5H6O4, a net charge of 0, an average mass of 130.09874, and a monoisotopic mass of 130.02661 . More detailed properties like melting point, boiling point, and solubility are not available in the sources.

Scientific Research Applications

  • Precursor in Biosynthesis of Biologically Active Porphyrins : 5-Amino-4-oxopentanoic acid, a derivative of 4,5-Dioxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme. These systems play a crucial role in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Formation of Methylglyoxal : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, is formed from this compound. MG modifies proteins, forming advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases. MG is also found in foodstuffs and beverages, and its accumulation can cause degenerative changes in tissues and exert anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Synthesis of Pharmaceuticals and Chemical Compounds : The compound can be used in the synthesis of various pharmaceuticals and chemical compounds. For instance, it can be used in the preparation of isotopomers of 5-aminolevulinic acid and levulinic acid for research and medicinal purposes (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Catalytic Conversion to Pentanoic Acid : this compound can be catalytically converted to pentanoic acid. A study demonstrated a direct conversion of levulinic acid to pentanoic acid using a Ru/H-ZSM5 catalyst, which is significant for producing biofuels and chemicals (Luo, Bruijnincx, & Weckhuysen, 2014).

  • Use in Synthetic Photochemistry : The compound is used in synthetic photochemistry, particularly in the photoaddition reactions with various dienes, indicating its relevance in organic synthesis and photoreactions (Hatsui, Nojima, & Takeshita, 1990).

  • Biochemical Research : It's also used in biochemical research, particularly in studies related to the formation of delta-aminolevulinic acid, where this compound acts as a key intermediate (Bajkowski & Friedmann, 1982).

properties

IUPAC Name

4,5-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFRVYVNKGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208493
Record name 4,5-Dioxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gamma-delta-Dioxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5976-90-9
Record name 4,5-Dioxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5976-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dioxovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dioxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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